

(±)-Heraclenol solubility in common lab solvents

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Compound of Interest

Compound Name: (±)-Heraclenol

Cat. No.: B3422582

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An In-Depth Technical Guide on the Solubility of **(±)-Heraclenol** in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)-Heraclenol is a naturally occurring furanocoumarin that has garnered interest for its potential biological activities, including its effects on cell proliferation. A fundamental understanding of its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for advancing research and development efforts. This technical guide provides a comprehensive overview of the available solubility data for **(±)-Heraclenol**, detailed experimental protocols for solubility determination, and an illustrative diagram of the furanocoumarin biosynthetic pathway.

Physicochemical Properties of (±)-Heraclenol

(±)-Heraclenol, a derivative of psoralen, possesses a molecular structure that influences its solubility characteristics. Key physicochemical properties are summarized in Table 1. It is important to note that many of these values are computationally predicted and experimental verification is recommended.^[1]

Table 1: Physicochemical Properties of **(±)-Heraclenol**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ O ₆	[1][2]
Molecular Weight	304.29 g/mol	[1][2]
IUPAC Name	9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one	[2]
CAS Number	31575-93-6	[2]
logP (predicted)	1.2	[1][2]
Polar Surface Area	89.1 Å ²	[1][2]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	6	

Solubility Profile of (±)-Heraclenol

The solubility of a compound is a critical parameter for its handling, formulation, and biological testing. Based on available data, **(±)-Heraclenol** is reported to be soluble in dimethyl sulfoxide (DMSO).[1] Its solubility in aqueous media is low.

Table 2: Solubility Data for **(±)-Heraclenol**

Solvent	Solubility	Method	Source
Water	744.4 mg/L @ 25 °C	Estimated	
Water	Low solubility	Estimated	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	Reported	[1]

It is highly recommended that researchers experimentally determine the solubility of **(±)-Heraclenol** in their specific solvents of interest to obtain precise quantitative data.

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining solubility is essential for accurate experimental design. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

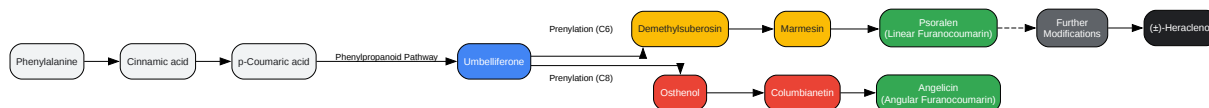
- **(±)-Heraclenol**
- Selected common laboratory solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate, DMSO, water)
- Analytical balance
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator
- Constant temperature incubator or water bath
- Centrifuge
- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **(±)-Heraclenol** to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
- **Equilibration:** Place the vials on an orbital shaker in a constant temperature environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
- **Sample Collection and Filtration:** Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.
- **Quantification:**
 - **HPLC Method:** Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of **(±)-Heraclenol**.
 - **UV-Vis Spectrophotometry:** If **(±)-Heraclenol** has a distinct chromophore and the solvent does not interfere, measure the absorbance of the diluted filtrate at the wavelength of maximum absorbance (λ_{max}). Calculate the concentration using a standard calibration curve.
- **Data Analysis:** The determined concentration represents the equilibrium solubility of **(±)-Heraclenol** in the specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure accuracy and precision.

Furanocoumarin Biosynthetic Pathway

(±)-Heraclenol belongs to the furanocoumarin class of natural products. The biosynthesis of furanocoumarins is a complex process originating from the phenylpropanoid pathway. Understanding this pathway provides context for the natural production of Heraclenol and related compounds.

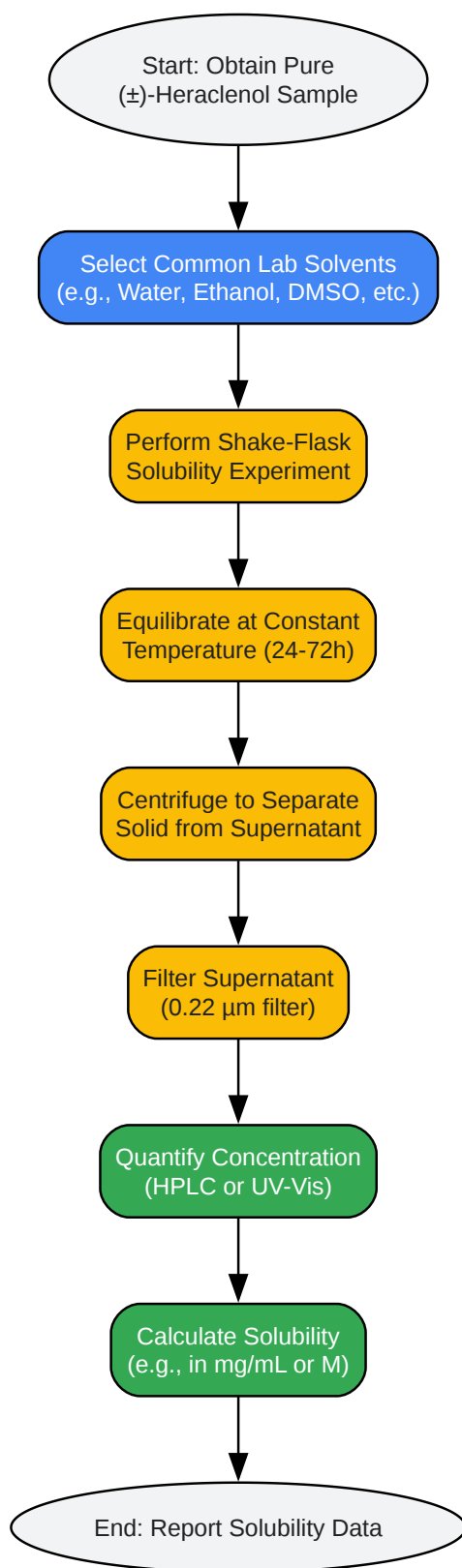


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Caption: Biosynthetic pathway of linear and angular furanocoumarins.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a natural product like **(±)-Heraclenol**.



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Caption: A general workflow for the experimental determination of solubility.

Conclusion

This technical guide provides foundational information on the solubility of **(±)-Heraclenol**. While qualitative data indicates solubility in DMSO and low aqueous solubility, there is a clear need for comprehensive, quantitative studies across a broader range of common laboratory solvents. The detailed experimental protocol provided herein offers a standardized method for researchers to generate this critical data. Furthermore, the visualization of the furanocoumarin biosynthetic pathway and the experimental workflow for solubility determination serve as valuable resources for researchers in the fields of natural product chemistry, pharmacology, and drug development. Accurate solubility data is paramount for the successful design and interpretation of in vitro and in vivo studies, as well as for the future development of **(±)-Heraclenol**-based therapeutics.

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References

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- To cite this document: BenchChem. [(±)-Heraclenol solubility in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422582#heraclenol-solubility-in-common-lab-solvents]

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